N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule characterized by a thioacetamide linker bridging an imidazo[1,2-b]pyridazine core and a 3,4-dimethoxyphenyl group. The compound’s structure features methoxy substitutions at the 3- and 4-positions of the phenyl ring and a 4-methoxyphenyl substituent on the imidazopyridazine moiety.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-29-17-7-4-15(5-8-17)18-13-27-21(25-18)10-11-23(26-27)32-14-22(28)24-16-6-9-19(30-2)20(12-16)31-3/h4-13H,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRSGVMGBXLNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H22N4O3S
- Molecular Weight : 414.50 g/mol
- IUPAC Name : this compound
This structure features a dimethoxyphenyl group and an imidazo[1,2-b]pyridazin moiety linked via a thioether connection.
Anticancer Activity
Recent studies have demonstrated that compounds containing imidazole rings exhibit significant anticancer properties. The specific compound under review has shown promise in inhibiting various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values ranging from 80 nM to 1.48 μM against several cancer cell lines including HeLa (cervical cancer), MDA-MB-468 (breast cancer), and HCT-15 (colon cancer). These values indicate potent antiproliferative activity compared to standard chemotherapeutic agents like cisplatin and nocodazole .
The mechanism by which this compound exerts its effects appears to involve:
- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. This inhibition leads to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased apoptosis in cancer cells through activation of caspase pathways .
- Cell Cycle Arrest : The compound causes significant accumulation of cells in the G2/M phase, suggesting disruption of the normal cell cycle progression .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the structure significantly affect biological activity:
- Electron-Dongating Groups : Compounds with electron-donating substituents on the phenyl rings displayed enhanced potency. For instance, the presence of methoxy groups on the phenyl ring improved anticancer activity compared to unsubstituted analogs .
Data Summary
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-(3,4-DMP)-Thio-Acetamide | HeLa | 0.29 - 1.48 | Tubulin inhibition |
| N-(3,4-DMP)-Thio-Acetamide | MDA-MB-468 | 0.80 - 0.90 | Apoptosis induction |
| N-(3,4-DMP)-Thio-Acetamide | HCT-15 | 0.40 - 0.60 | Cell cycle arrest |
Case Studies
In a recent study published in MDPI, various derivatives of imidazole were screened for their anticancer potential using MTT assays against multiple cell lines. The results indicated that modifications similar to those present in this compound led to significant increases in cytotoxicity against breast and colon cancer cell lines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives, including N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide. These compounds have shown significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to interact with tubulin, disrupting microtubule formation which is crucial for cell division. This interaction leads to apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
- Case Studies : A study demonstrated the efficacy of similar imidazo derivatives against melanoma cell lines, achieving IC50 values in the micromolar range. The most potent derivatives were noted to have a specific interaction with tubulin .
Antiviral Properties
Emerging research suggests that imidazo[1,2-a]pyridine derivatives may also exhibit antiviral activities. Compounds within this class have been studied for their ability to inhibit viral replication:
- Mechanism : The antiviral mechanism is thought to involve interference with viral entry or replication processes within host cells.
- Research Findings : In vitro studies indicated that certain derivatives showed promise against viruses such as influenza and HIV, warranting further investigation into their potential as antiviral agents .
Neuroprotective Effects
The neuroprotective properties of compounds like this compound are being explored in the context of neurodegenerative diseases:
- Research Insights : Studies have suggested that similar compounds can protect neuronal cells from oxidative stress and apoptosis, which are key factors in diseases like Alzheimer's and Parkinson's .
- Potential Applications : This opens avenues for developing neuroprotective drugs that could mitigate the effects of neurodegenerative conditions.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological activity:
- Synthetic Pathways : Research has detailed various synthetic routes for creating imidazo derivatives with diverse substituents that can affect their pharmacological profiles .
- Optimization Studies : Reaction optimization studies have been conducted to maximize yields and purity of the synthesized compounds .
Pharmacological Properties
The pharmacological profile of this compound includes a range of biological activities:
| Property | Description |
|---|---|
| Anticancer Activity | Significant cytotoxicity against cancer cell lines |
| Antiviral Activity | Potential inhibition of viral replication |
| Neuroprotective Effects | Protection against oxidative stress |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, including variations in heterocyclic cores, substituent patterns, and biological activities. Below is a systematic comparison:
Core Heterocycle and Substituent Analysis
Key Observations:
- Core Heterocycle Influence: The imidazopyridazine core in the target compound differs from the triazolopyridazine cores in compounds and , which may alter binding affinity to biological targets (e.g., ion channels or enzymes). Epirimil’s pyrimidine core demonstrates that even minor core modifications can significantly enhance anticonvulsant efficacy.
- Substituent Effects :
- Methoxy vs. Ethoxy: The 4-ethoxyphenyl group in may confer improved metabolic stability compared to methoxy groups due to reduced oxidative demethylation.
- Aromatic vs. Heteroaromatic Substituents: Epirimil’s pyridin-2-yl group likely enhances π-π stacking interactions in target binding, contributing to its superior seizure prevention.
Pharmacological Activity
- Epirimil () : Exhibits 100% efficacy in preventing seizures in animal models without behavioral side effects, suggesting high selectivity for CNS targets.
Research Findings and Data Gaps
- Efficacy : Only Epirimil has demonstrated robust anticonvulsant activity . The lack of published data for the target compound and triazolo analogs highlights a critical research gap.
- Structure-Activity Relationships (SAR) :
- Methoxy groups at the 3- and 4-positions (common in all compounds) may optimize solubility and blood-brain barrier penetration.
- Replacement of imidazopyridazine with triazolopyridazine (as in ) could reduce off-target effects but requires validation.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves coupling imidazo[1,2-b]pyridazine derivatives with thioacetamide precursors. Key steps include:
- Using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a precursor for imidazo-pyridazine scaffolds .
- Optimizing solvent choice (e.g., DMF or THF) and reaction temperature (60–80°C) to enhance yield.
- Employing catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling when introducing aryl substituents .
Q. What spectroscopic techniques are essential for structural characterization?
- 1H and 13C NMR : Use DMSO-d₆ or CDCl₃ to confirm proton environments and carbon frameworks. HSQC and HMBC experiments resolve ambiguous couplings .
- Mass spectrometry (ESI-TOF) : Validate molecular weight and fragmentation patterns.
- Elemental analysis : Confirm purity (>95%) and stoichiometry .
Q. How can the acetamide moiety be synthesized with high purity?
- React α-chloroacetamide derivatives with imidazo-pyridazine thiols under basic conditions (K₂CO₃ in acetone).
- Purify via silica gel chromatography (hexane:ethyl acetate gradient) and recrystallize from ethanol .
Q. What role does the thioether linkage play in stability and reactivity?
- The thioether enhances metabolic stability compared to oxygen analogs.
- Assess oxidative stability via H₂O₂ exposure assays and compare with sulfone derivatives .
Q. How is crystallographic data obtained to confirm molecular structure?
- Grow single crystals via slow evaporation in methanol/water.
- Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL (R factor <0.05) .
Advanced Research Questions
Q. How can DFT studies elucidate electronic properties and reactivity?
- Perform geometry optimization and frontier molecular orbital (FMO) analysis at the B3LYP/6-31G(d) level.
- Predict electrophilic/nucleophilic sites using electrostatic potential (ESP) maps, as demonstrated for imidazo-pyridines .
Q. What strategies resolve contradictions in biological activity data across analogs?
- Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., methoxy vs. ethoxy groups).
- Use ANOVA to statistically compare antioxidant IC₅₀ values under standardized assay conditions (e.g., DPPH radical scavenging) .
Q. How to design experiments for evaluating antioxidant potential?
- DPPH assay : Measure radical scavenging at 517 nm (IC₅₀ values).
- FRAP assay : Quantify Fe³+ reduction to Fe²+ at 593 nm.
- Include positive controls (e.g., ascorbic acid) and triplicate measurements .
Q. What methodologies explore interactions with biological targets like kinases?
Q. How can bioavailability be improved through structural modifications?
- Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the phenyl ring.
- Assess logP via shake-flask method and permeability using Caco-2 cell monolayers .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition potency?
Q. Why do solubility studies show variability across similar derivatives?
- Test solubility in biorelevant media (FaSSIF/FeSSIF) at 37°C.
- Correlate with crystallinity (PXRD) and logD values (pH 7.4) .
Methodological Tables
Table 1: Key Synthetic Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF, anhydrous | |
| Temperature | 70°C | |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | |
| Purification | Silica gel chromatography |
Table 2: Standard Assays for Biological Evaluation
| Assay | Protocol Summary | Reference |
|---|---|---|
| DPPH Radical Scavenging | 0.1 mM DPPH in ethanol, 30 min incubation | |
| FRAP | 20 mM FeCl₃, 10 mM TPTZ, pH 3.6 | |
| Kinase Inhibition | ADP-Glo™, IC₅₀ via luminescence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
